molecular formula C5H9N B042858 6-Azabicyclo[3.1.0]hexane CAS No. 285-63-2

6-Azabicyclo[3.1.0]hexane

Cat. No. B042858
CAS RN: 285-63-2
M. Wt: 83.13 g/mol
InChI Key: YZXVYUZDVBWITQ-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.1.0]hexane (6-ABH) is a bicyclic organic compound that has a variety of applications in synthetic organic chemistry. It has a wide range of uses in the synthesis of organic compounds, such as in the synthesis of heterocycles, chiral molecules, and polycyclic aromatic hydrocarbons. 6-ABH is also a useful reagent in the synthesis of pharmaceuticals, polymers, and other materials. This article will discuss the synthesis methods of 6-ABH, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

  • Selective Triple Reuptake Inhibitor : A derivative of 6-Azabicyclo[3.1.0]hexane is recognized as a potent and selective triple reuptake inhibitor with good developability characteristics, excellent bioavailability, and brain penetration, suggesting potential applications in neurological and psychiatric disorders (Micheli et al., 2010).

  • Intermediate for Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols serve as versatile intermediates for the asymmetric synthesis of pharmacologically active products, indicating its role in creating diverse and complex molecules (Jida et al., 2007).

  • DGAT-1 Inhibition : A derivative showed good in vitro activity toward human DGAT-1 and reduced plasma triglyceride levels after oral administration in mice, presenting a potential pathway for treating metabolic disorders (Han et al., 2015).

  • Synthesis of Novel Compounds : The compound is a key part of a method for synthesizing novel 5-substituted 2-azabicyclo[3.1.0]hexanes, which have potential in various biological applications (Adamovskyi et al., 2014).

  • Potential Antitussive and Hypoglycemic Drugs : Though 6-substituted derivatives did not show antiproliferative activity, they could be of interest as potential antitussive and hypoglycemic drugs (Bardasov et al., 2020).

  • Biological Activity of Ficellomycin : The 1-azabicyclo[3.1.0]hexane ring in ficellomycin is crucial for its biological activity against bacteria, fungi, and tumors through DNA alkylation (Kurosawa et al., 2020).

  • Treatment of Pruritus in Dogs : 3-Azabicyclo[3.1.0]hexane compounds were designed as novel achiral μ opioid receptor ligands for this purpose (Lunn et al., 2012).

  • Antimalarial and Antimycobacterial Activities : Derivatives show activities against malaria, mycobacteria, and cytotoxic activities against Vero cells (Ningsanont et al., 2003).

Safety and Hazards

Safety data for 6-Azabicyclo[3.1.0]hexane derivatives suggest that dust formation should be avoided, and breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a cutting-edge area that has made spectacular progress in recent decades. Future research will likely continue to develop novel, efficient, and green methods for their synthesis .

properties

IUPAC Name

6-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-4-5(3-1)6-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXVYUZDVBWITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595150
Record name 6-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

285-63-2
Record name 6-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-azabicyclo[3.1.0]hexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 6-Azabicyclo[3.1.0]hexane synthesized?

A1: Several synthetic routes have been explored for the preparation of this compound derivatives. A common strategy involves the reaction of nitrenes with strained olefins, specifically cyclopentenes. For example, oxidizing N-aminophthalimide or 3-amino-2-methyl-4-quinazolone with lead tetraacetate in the presence of substituted cyclopentenes yields various this compound derivatives. [, ] Another approach utilizes the high-pressure promoted cycloaddition reaction of azides to aziridine-containing bicyclo[3.1.0]hexane (ABH). [, ]

Q2: What is the significance of the stereochemistry in this compound derivatives?

A2: The stereochemistry of substituents on the this compound ring system plays a crucial role in its reactivity and potential biological activity. For instance, the ring opening of 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane with nucleophiles occurs regioselectively, leading to the formation of specific isomers of 2-aminocyclopentanecarboxylic acid (ACPC) derivatives. This stereoselectivity is essential for incorporating these derivatives into short 12-helical β-peptides. []

Q3: What does the crystal structure reveal about the conformation of this compound?

A3: X-ray crystallographic studies have provided valuable insights into the three-dimensional structure of this compound derivatives. In the case of 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane, the aziridine ring is found to be cis-fused to the cyclopentane ring, adopting a boat conformation. [] Similarly, the crystal structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane reveals a cis-fused aziridine ring to the oxacyclopentane ring, with the bicyclic system also existing in a boat conformation. []

Q4: What are the potential applications of this compound derivatives beyond biological activity?

A6: The unique reactivity of the this compound framework makes it a valuable building block for synthetic organic chemistry. For example, 6-tosyl-3-oxa-6-azabicyclo[3.1.0]hexane has been utilized as a reagent in the preparation of unsaturated and alkynyl 1,2-amino alcohols. [] The strained nature of the bicyclic system can be exploited to access a variety of functionalized cyclopentane derivatives.

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